molecular formula C20H14FNO2 B2907584 4-benzoyl-N-(2-fluorophenyl)benzamide CAS No. 476318-15-7

4-benzoyl-N-(2-fluorophenyl)benzamide

Cat. No.: B2907584
CAS No.: 476318-15-7
M. Wt: 319.335
InChI Key: OCXMMUQBABDNMK-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(2-fluorophenyl)benzamide is an organic compound with the molecular formula C20H14FNO2 It is a member of the benzamide family, characterized by the presence of a benzoyl group and a fluorophenyl group attached to the benzamide core

Mechanism of Action

Target of Action

The primary target of 4-Benzoyl-N-(2-Fluorophenyl)Benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes to the function of the enzyme, potentially affecting the rate of the carbon dioxide to bicarbonate conversion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(2-fluorophenyl)benzamide typically involves the condensation of 4-benzoylbenzoic acid with 2-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-N-(2-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the 2-fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

4-Benzoyl-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-N-(4-fluorophenyl)benzamide
  • 4-Benzoyl-N-(2-chlorophenyl)benzamide
  • 4-Benzoyl-N-(2-bromophenyl)benzamide

Uniqueness

4-Benzoyl-N-(2-fluorophenyl)benzamide is unique due to the presence of the fluorine atom in the 2-position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, contributing to its potential as a valuable research tool and therapeutic agent.

Properties

IUPAC Name

4-benzoyl-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO2/c21-17-8-4-5-9-18(17)22-20(24)16-12-10-15(11-13-16)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXMMUQBABDNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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